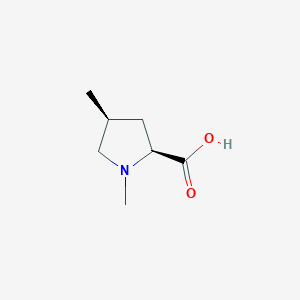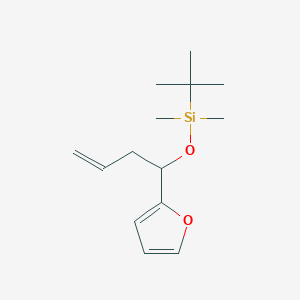
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is an organic compound that features a furan ring and a silyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the silyl ether group: This step involves the reaction of the furan derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Formation of the but-3-ene moiety: This can be accomplished through various methods, including Wittig reactions or cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the but-3-ene moiety can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to substitute the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the double bond can yield the corresponding alkane.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have biological activity and could be investigated for potential therapeutic applications.
Medicine: The compound could be used in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It may find applications in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The silyl ether group can protect reactive sites during chemical reactions, allowing for selective transformations.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsilyloxy)-1-(furan-2-yl)-but-3-ene: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
1-(Tert-butyldimethylsilyloxy)-1-(thiophen-2-yl)-but-3-ene: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-(Tert-butyldimethylsilyloxy)-1-(furan-2-yl)-but-3-ene is unique due to the combination of the furan ring and the silyl ether group, which imparts specific reactivity and stability to the compound. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H24O2Si |
|---|---|
Peso molecular |
252.42 g/mol |
Nombre IUPAC |
tert-butyl-[1-(furan-2-yl)but-3-enoxy]-dimethylsilane |
InChI |
InChI=1S/C14H24O2Si/c1-7-9-13(12-10-8-11-15-12)16-17(5,6)14(2,3)4/h7-8,10-11,13H,1,9H2,2-6H3 |
Clave InChI |
WWKRURBFKHWENK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4R,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15052399.png)
![[Ethyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B15052401.png)
![1-[2-(Trimethylsilyl)ethynyl]-1,4-dihydropyrazine](/img/structure/B15052408.png)
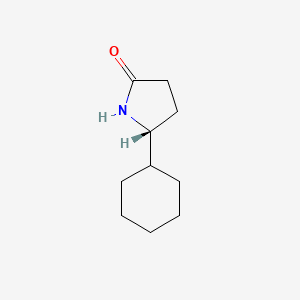
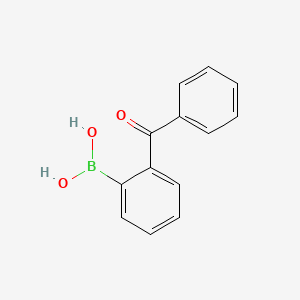
![[2-Ethoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15052424.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B15052444.png)

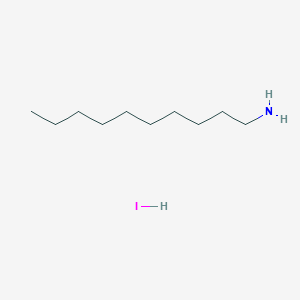
![((3R,8aR)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B15052480.png)

